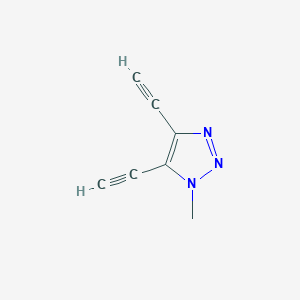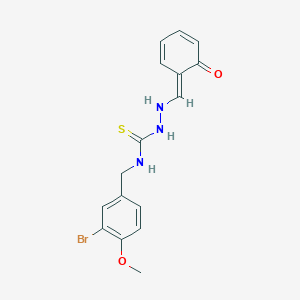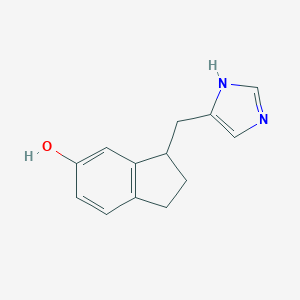
Fadolmidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fadolmidine is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of imidazoline compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of Fadolmidine is not fully understood, but it is believed to act through the activation of imidazoline receptors. These receptors are found in various tissues and organs throughout the body and are involved in the regulation of various physiological processes. Fadolmidine has been found to exhibit high affinity for imidazoline receptors, particularly the I1 and I2 subtypes.
Effets Biochimiques Et Physiologiques
Fadolmidine has been found to exhibit a variety of biochemical and physiological effects. It has been found to exhibit vasodilatory effects, which may contribute to its potential use as an antihypertensive agent. It has also been found to exhibit analgesic effects, which may be due to its ability to modulate the activity of pain pathways in the central nervous system. Furthermore, Fadolmidine has been found to exhibit anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Fadolmidine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It also exhibits a wide range of biochemical and physiological effects, which makes it a versatile compound for use in various experiments. However, there are also limitations to using Fadolmidine in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, the compound has not been extensively studied in humans, which may limit its potential for clinical applications.
Orientations Futures
There are several future directions for research on Fadolmidine. One potential area of research is the development of more potent and selective imidazoline receptor agonists. Another potential area of research is the investigation of Fadolmidine's potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease. Furthermore, additional studies are needed to fully understand the mechanism of action of Fadolmidine and its potential therapeutic applications.
Méthodes De Synthèse
Fadolmidine can be synthesized using a variety of methods, including the condensation of 2-phenyl-1,3-dioxolane-4-carboxaldehyde with 2-amino-4,5,6,7-tetrahydrobenzothiazole, or the reaction of 2-phenyl-1,3-dioxolane-4-carboxaldehyde with 2-aminothiophenol in the presence of a base. The compound can also be synthesized using other methods, such as the reaction of 2-phenyl-1,3-dioxolane-4-carboxaldehyde with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene in the presence of a base.
Applications De Recherche Scientifique
Fadolmidine has been found to exhibit a variety of therapeutic applications, including its potential use as an antihypertensive agent, an antidepressant, and an analgesic. It has also been found to exhibit potential antidiabetic, anti-inflammatory, and anti-cancer properties. Furthermore, Fadolmidine has been found to exhibit neuroprotective effects and may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
189353-31-9 |
|---|---|
Nom du produit |
Fadolmidine |
Formule moléculaire |
C13H14N2O |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
3-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C13H14N2O/c16-12-4-3-9-1-2-10(13(9)6-12)5-11-7-14-8-15-11/h3-4,6-8,10,16H,1-2,5H2,(H,14,15) |
Clé InChI |
VTZPAJGVRWKMAG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O |
SMILES canonique |
C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O |
Synonymes |
2,3-dihydro-3-(1H-imidazol-4-ylmethyl)-1H-indan-5-ol fadolmidine MPV 2426 MPV-2426 MPV2426 radolmidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



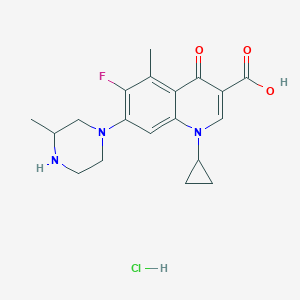
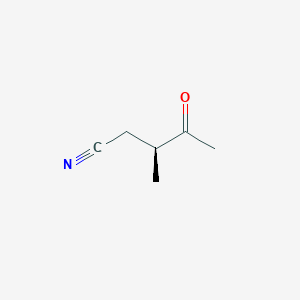
![2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B68777.png)
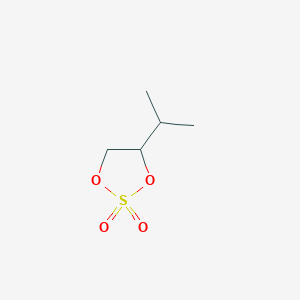


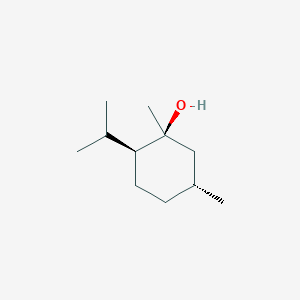

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)

